2-(2-Naphthyl)thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10S |
|---|---|
Molecular Weight |
210.3g/mol |
IUPAC Name |
2-naphthalen-2-ylthiophene |
InChI |
InChI=1S/C14H10S/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14/h1-10H |
InChI Key |
LJLVEEXIZQMBSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CS3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Naphthyl Thiophene and Its Analogues
Direct Synthetic Routes to 2-(2-Naphthyl)thiophene
The direct formation of the this compound core relies on cyclization and coupling reactions that build the thiophene (B33073) ring adjoined to the naphthalene (B1677914) moiety.
Condensation reactions represent a foundational approach to heterocycle synthesis. For this compound, a specific method involves the reaction of a naphthyl-containing precursor with a sulfur-based reagent to form the thiophene ring. One documented synthesis of this compound proceeds through the condensation of (Z)-3-chloro-3-(2-naphthyl)prop-2-enal with sulfanylacetic acid. researchgate.netresearchgate.net This reaction builds the thiophene ring from acyclic precursors in a single cyclization step.
Another powerful condensation strategy for creating fused naphthothiophene systems, which are structural analogues, is the Bradsher reaction. chemrxiv.org This intramolecular electrophilic aromatic substitution involves the cyclization of an acid chloride onto an activated aromatic ring, a process often promoted by a Lewis acid like BF3 etherate or polyphosphoric acid. chemrxiv.org The Fiesselmann thiophene synthesis, a ring-closure condensation reaction, also provides a versatile route to highly substituted thiophenes and their oligomers, which can be designed as naphthylthiophene analogues. acs.org
Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering efficient and selective pathways to complex aromatic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are general strategies for linking aromatic units and are widely used to create bi- and terthiophenes. acs.org
More advanced palladium-catalyzed methods focus on direct C-H activation, avoiding the need for pre-functionalized starting materials. A C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, including 1- and 2-naphthyl boronic acids, has been achieved using a Pd(OAc)₂ catalyst. acs.org This oxidative cross-coupling proceeds under specific conditions to yield the desired naphthyl-substituted benzothiophene (B83047) dioxide products. acs.org
A plausible mechanism for this transformation involves the C-H activation of the benzothiophene dioxide by the Pd(II) catalyst to form a cyclopalladium intermediate. acs.org This intermediate then undergoes transmetalation with the naphthylboronic acid, followed by reductive elimination to yield the final product and a Pd(0) species, which is reoxidized to complete the catalytic cycle. acs.org
Table 1: Optimized Conditions for Palladium-Catalyzed Oxidative Cross-Coupling of Benzo[b]thiophene 1,1-dioxide with Phenylboronic Acid acs.org
| Entry | Catalyst (mol %) | Oxidant (equiv) | Ligand/Additive (equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (10) | Cu(OAc)₂ (2.0) | Pyridine (3.0) | 1,4-Dioxane | 100 | 39 |
| 2 | Pd(OAc)₂ (10) | Cu(OAc)₂ (4.0) | Pyridine (3.0) | DMSO | 100 | 81 |
| 3 | PdCl₂ (10) | Cu(OAc)₂ (4.0) | Pyridine (3.0) | DMSO | 100 | 65 |
| 4 | Pd(MeCN)₂Cl₂ (10) | Cu(OAc)₂ (4.0) | Pyridine (3.0) | DMSO | 100 | 58 |
| 5 | None | Cu(OAc)₂ (4.0) | Pyridine (3.0) | DMSO | 100 | 0 |
Other palladium-catalyzed annulation reactions have been developed to construct complex fused systems. thieme-connect.comwiley.com For instance, a Catellani-type [2+2+2] annulation of aryl iodides, bromothiophenes, and norbornadiene provides access to thiophene-fused polyaromatics through a tandem sequence of Heck coupling, double C-H bond activation, and a retro-Diels-Alder reaction. nih.gov
Nickel catalysts offer a cost-effective and highly effective alternative to palladium for certain cross-coupling reactions. A specific nickel complex, trans-chloro-(2-naphthyl)-bis-(triphenylphosphine)nickel, has been utilized to catalyze the cyanation of bromothiophenes. researchgate.net
In the realm of materials science, nickel-catalyzed coupling is a cornerstone for the synthesis of regioregular polythiophenes. rsc.org The McCullough method, a pioneering technique, established the use of nickel catalysts for the controlled, head-to-tail polymerization of 3-alkylthiophenes. rsc.org This control over regiochemistry is crucial for achieving the well-ordered, polycrystalline structures that enhance electrical conductivity. rsc.org The polymerization mechanism typically involves the oxidative addition of the nickel catalyst to a C-X bond, followed by transmetalation and reductive elimination to form the polymer chain. rsc.org
More recent advancements include nickel-catalyzed C-H functionalization polycondensation, which provides an atom-economical route to conjugated polymers under mild conditions. rsc.org These methods have been used to create a variety of thiophene-based copolymers, demonstrating the versatility of nickel catalysis in polymer synthesis. rsc.orgacs.org
Beyond palladium and nickel, other transition metals such as copper, rhodium, and rhenium have been employed in the synthesis of thiophene-containing structures. researchgate.netnih.gov For example, copper-catalyzed reactions like the Cadiot-Chodkiewicz coupling are valuable for synthesizing precursors from haloalkynes. researchgate.net Additionally, electrophilic cyclization of arene-containing propargylic alcohols using reagents like iodine monochloride (ICl) or bromine can produce substituted naphthalenes, a strategy that has been extended to the synthesis of dibenzothiophenes. nih.gov
In parallel, organocatalysis has emerged as a powerful, metal-free strategy for constructing complex molecules. researchgate.net Asymmetric [3+3] cycloadditions, often catalyzed by chiral amines or phosphoric acids, provide an efficient route to various six-membered heterocyclic compounds. rsc.org While direct organocatalytic synthesis of the parent this compound is less documented, related structures such as ethyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate are associated with organocatalytic methods. fluorochem.co.uk The multicomponent Petasis reaction, which can be performed under mild, metal-free conditions, has been used to synthesize highly functionalized 2-aminothiophenes from low-reactivity aromatic amines. acs.org These examples highlight the potential of organocatalysis to access functionalized naphthylthiophene derivatives, particularly those requiring high enantioselectivity. acs.orgjku.at
Synthesis of Functionalized this compound Derivatives
The functionalization of the naphthylthiophene scaffold is critical for tuning its properties for specific applications, such as organic electronics.
The electronic properties of thiophene-based materials can be precisely controlled by introducing substituents. rsc.org Attaching electron-withdrawing groups (EWGs) generally lowers the energy levels of the molecular orbitals, which can enhance electron transport capabilities, making the material a candidate for n-type semiconductors. researchgate.net
A clear example is the synthesis of 1-[5′-(2-naphthyl)-2,2′-bithiophen-5-yl]hexan-1-one (NCOH). researchgate.net This molecule incorporates a naphthyl group, an alkyl chain (hexyl), and a ketone, which acts as an electron-withdrawing group. researchgate.net The presence of the EWG is specifically designed to improve molecular stacking and enhance electron affinity. researchgate.net Similarly, the introduction of ester (–COOR) or carboxylic acid groups via methods like the Fiesselmann reaction is a common strategy to create functionalized bi- and terthiophenes with tailored electronic characteristics. acs.orgrsc.org The addition of alkyl chains also serves the crucial purpose of improving the solubility and processability of these often rigid, oligomeric, and polymeric materials without drastically altering their core electronic structure. rsc.org
Regioselective Functionalization Strategies for Substituted Thiophenes
The synthesis of specifically substituted thiophenes, such as this compound, relies heavily on regioselective functionalization strategies. These methods allow for the precise introduction of substituents at desired positions on the thiophene ring. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for this purpose, enabling the formation of carbon-carbon bonds between the thiophene core and various aryl groups, including the naphthyl moiety. jcu.edu.aunih.gov
Key cross-coupling reactions employed in the synthesis of aryl-substituted thiophenes include the Kumada, Stille, and Suzuki reactions. jcu.edu.aunih.gov These methods typically involve the reaction of a halo-substituted thiophene with an organometallic reagent in the presence of a palladium or nickel catalyst. jcu.edu.aursc.org
Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and is catalyzed by nickel or palladium complexes. jcu.edu.aunih.gov For instance, a thienyl Grignard reagent can be coupled with a naphthyl halide to form the desired C-C bond. The Kumada coupling has been successfully used to prepare various aryl- and alkyl-substituted thiophenes, often in high yields. jcu.edu.auacs.org One specific application involved the preparation of 3-methyl-2-[8-(3-methyl-2-thienyl)-1-naphthyl]thiophene, an analogue of this compound, where a thienyl Grignard reagent was coupled with 1,4-dibromobenzene. jcu.edu.au
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. nih.govwiley-vch.de This method is highly valued for its tolerance of a wide variety of functional groups. wiley-vch.de In a typical synthesis, a thienylstannane can be reacted with 2-bromonaphthalene, or conversely, a naphthylstannane with a 2-bromothiophene, in the presence of a palladium catalyst like Pd(PPh₃)₄. nih.govwiley-vch.de The Stille coupling is a cornerstone for synthesizing thiophene-containing oligomers and polymers. jcu.edu.aunih.gov For example, it was used to create quaterthiophenes by coupling 2-bromo-3-n-octylthiophene with 5,5'-bis(tributylstannyl)-2,2'-bithiophene, achieving an 86% yield. jcu.edu.au
Suzuki Coupling: The Suzuki-Miyaura coupling is another palladium-catalyzed reaction that pairs an organoboron compound (like a boronic acid or ester) with an organohalide. nih.govresearchgate.net This method is popular due to the stability and low toxicity of the boron reagents. mdpi.com The synthesis of this compound can be achieved by coupling 2-thienylboronic acid with 2-bromonaphthalene. An efficient protocol for coupling aryl chlorides with thiophene boronic acids has been developed using aqueous n-butanol as a solvent, which can yield nearly quantitative results. acs.org The Suzuki coupling has been employed to synthesize various thieno[3,2-b]thiophene (B52689) derivatives end-capped with functionalized phenyl units. nih.gov
Direct C-H Arylation: More recently, direct C-H activation/arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. wiley.com This method avoids the need to pre-functionalize the thiophene ring with a halogen or organometallic group. The reaction directly couples a C-H bond on the thiophene with an aryl halide. wiley.com For example, the direct arylation of thieno[3,2-b]thiophene with various aryl bromides has been successfully conducted using a palladium acetate (B1210297) [Pd(OAc)₂] catalyst with potassium acetate (KOAc) as a base. wiley.com This site-selective method provides a straightforward route to highly functionalized thiophene derivatives. wiley.com
Electrochemical Synthesis Methods for Polymeric Naphthylthiophene Structures
Electrochemical polymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. This method offers excellent control over film thickness and morphology by adjusting electrochemical parameters such as potential and charge. For naphthylthiophene structures, electropolymerization provides a direct route to obtaining polymeric materials with interesting electronic and optical properties.
A notable example is the electrochemical oxidation of 2-amino-3-cyano-4-β-naphthylthiophene (β-ACNT). acs.orgresearchgate.net Studies have shown that this monomer can be effectively electropolymerized to form novel aminothiophene-based dimers, oligomers, and polymers. acs.orgresearchgate.net The resulting polymer films, when deposited on indium tin oxide (ITO) or gold (Au) electrodes, exhibit distinct spectroelectrochemical properties. acs.org For instance, UV-vis-NIR spectroelectrochemistry of a polyaminothiophene film on ITO reveals low-energy absorptions at 542, 830, and 1050 nm. acs.org
The electrochemical behavior of arylthiophene derivatives is highly dependent on their molecular structure. The oxidation potential required to initiate polymerization decreases as the number of thiophene units in the monomer increases. acs.org For example, monomers with a single thiophene unit typically have oxidation potentials between 1.2-1.4 V, whereas terthiophene derivatives can be oxidized at potentials as low as 0.75 V. acs.org
Copolymerization is another strategy used to tailor the properties of the final material. Copolymers of naphthyl-containing thiophenes and other monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT) have been synthesized electrochemically. researchgate.net For example, a novel copolymer based on 1,4-bis(2-thienyl)-naphthalene (BTN) and EDOT was prepared via electrochemical methods. researchgate.net The resulting copolymer, P(BTN-co-EDOT), showed a π–π* transition absorption peak at 515 nm in its neutral state, corresponding to an optical band gap of 1.73 eV. researchgate.net Similarly, polymers constructed from dibenzothiophene (B1670422) and thiophene units have been synthesized electrochemically, demonstrating that the conjugation length and electro-optical properties can be systematically tuned. frontiersin.org
Advanced Spectroscopic and Structural Characterization of 2 2 Naphthyl Thiophene Systems
Spectroscopic Analysis for Molecular Structure Elucidation
Spectroscopic techniques are indispensable tools for probing the molecular structure of 2-(2-Naphthyl)thiophene. Each method offers unique insights into the arrangement of atoms and the nature of the chemical bonds within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the thiophene (B33073) ring exhibit distinct chemical shifts and coupling patterns. For instance, the proton at the 5-position of the thiophene ring often appears as a doublet of doublets due to coupling with the other two thiophene protons. The seven protons of the naphthyl group produce a series of multiplets, with their exact chemical shifts influenced by their proximity to the thiophene ring. mdpi.comnetlify.app The integration of these signals confirms the presence of ten protons in the molecule, consistent with its chemical formula. nih.govuj.edu.pl
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. This compound exhibits fourteen distinct carbon signals, corresponding to the ten carbons of the naphthalene (B1677914) system and the four carbons of the thiophene ring. nih.govuobasrah.edu.iq The chemical shifts of the thiophene carbons are typically found between 120 and 145 ppm, while the naphthyl carbons resonate over a broader range, reflecting their varied electronic environments. uj.edu.plspectrabase.com The quaternary carbons, those at the points of fusion in the naphthalene ring and the carbon of the thiophene ring attached to the naphthyl group, generally show lower intensity signals.
Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, compiled from typical values for similar aromatic systems.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Thiophene H-3 | ~7.2-7.4 | ~123-125 |
| Thiophene H-4 | ~7.0-7.2 | ~124-126 |
| Thiophene H-5 | ~7.3-7.5 | ~127-129 |
| Naphthyl Protons | ~7.4-8.2 | ~125-135 |
| Thiophene C-2 | - | ~140-144 |
| Naphthyl C-2' | - | ~132-134 |
Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Molecular Ion Peak: In a typical mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 210.30 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₄H₁₀S. nih.gov
Fragmentation Pattern: The fragmentation of this compound under electron ionization (EI) can provide structural information. Common fragmentation pathways may involve the loss of a sulfur atom or cleavage of the bond between the thiophene and naphthalene rings. The resulting fragment ions can help to confirm the connectivity of the two aromatic systems. For instance, a fragment corresponding to the naphthyl cation (C₁₀H₇⁺, m/z 127) or the thienyl cation (C₄H₃S⁺, m/z 83) might be observed.
| Ion | m/z (approximate) | Identity |
| [C₁₄H₁₀S]⁺ | 210 | Molecular Ion |
| [C₁₀H₇]⁺ | 127 | Naphthyl fragment |
| [C₄H₃S]⁺ | 83 | Thienyl fragment |
Fourier-transform infrared (FT-IR) spectroscopy probes the vibrational modes of the chemical bonds within this compound, allowing for the identification of its key functional groups.
The FT-IR spectrum of this compound is characterized by several distinct absorption bands:
Aromatic C-H Stretching: Sharp peaks are typically observed in the region of 3100-3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on both the thiophene and naphthalene rings.
Aromatic C=C Stretching: A series of absorptions between 1600 and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic rings. The exact positions and intensities of these bands can be indicative of the substitution pattern.
Thiophene Ring Vibrations: The thiophene ring exhibits characteristic vibrations, including a C-S stretching mode, which can often be found in the fingerprint region of the spectrum, typically below 800 cm⁻¹.
Out-of-Plane C-H Bending: Strong absorptions in the 900-650 cm⁻¹ range are due to the out-of-plane bending of the aromatic C-H bonds, which can provide further information about the substitution pattern of the rings. researchgate.netnist.gov
UV-Vis absorption and photoluminescence (PL) spectroscopies are used to investigate the electronic properties of this compound, specifically the electronic transitions between molecular orbitals.
UV-Vis Absorption: The UV-Vis absorption spectrum of this compound, typically recorded in a suitable solvent like dichloromethane (B109758) or chloroform, reveals information about the π-conjugated system. The spectrum is expected to show strong absorption bands in the ultraviolet region, corresponding to π-π* transitions. The fusion of the thiophene and naphthalene rings creates an extended conjugated system, which influences the energy of these transitions. The absorption maximum (λ_max) for similar naphthyl-oligothiophene systems can be found in the range of 350-400 nm. aps.orgnih.gov The position of λ_max is sensitive to the extent of conjugation and the planarity of the molecule.
Photoluminescence: Upon excitation at a wavelength corresponding to an absorption band, this compound can exhibit photoluminescence (fluorescence). The emission spectrum provides information about the energy of the first excited singlet state (S₁). The difference between the absorption and emission maxima (the Stokes shift) can give insights into the geometric relaxation of the molecule in the excited state. For related compounds, fluorescence is often observed in the blue or green region of the visible spectrum. acs.org
| Spectroscopic Technique | Typical Wavelength Range (nm) | Information Obtained |
| UV-Vis Absorption | 300-400 | π-π* electronic transitions, HOMO-LUMO gap |
| Photoluminescence | 400-550 | Energy of the S₁ state, excited-state properties |
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of this compound. By measuring the current response to a varying potential, the oxidation and reduction potentials of the molecule can be determined.
From the onset of the oxidation and reduction peaks in the cyclic voltammogram, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. These values are crucial for assessing the potential of this compound as an organic semiconductor in electronic devices. The HOMO level is related to the molecule's ability to donate an electron (p-type behavior), while the LUMO level relates to its ability to accept an electron (n-type behavior). The HOMO-LUMO gap, determined electrochemically, can be compared with the optical gap obtained from UV-Vis spectroscopy. rsc.org For similar naphthyl-thiophene derivatives, the HOMO levels are often in the range of -5.0 to -5.5 eV, and the LUMO levels are around -2.0 to -2.5 eV. researchgate.netutexas.edunih.gov
Solid-State Structural Characterization
X-ray Diffraction Techniques (e.g., Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)) for Thin Film Morphology
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful, non-destructive technique for investigating the crystalline structure and molecular orientation within thin films of organic semiconductors. By directing an X-ray beam at a very shallow angle to the film's surface, GIWAXS can provide detailed information about molecular packing, crystallite orientation, and the degree of crystallinity, which are all crucial factors for charge transport.
In studies of naphthyl end-capped oligothiophenes, such as 5,5'-bis(naphth-2-yl)-2,2'-bithiophene (NaT2) and 5,5''-bis(naphth-2-yl)-2,2':5',2''-terthiophene (NaT3), GIWAXS has been instrumental in understanding their thin-film growth. aps.orgnih.govacs.org Research shows that the molecular orientation is highly dependent on the substrate. On silicon dioxide (SiO2), the molecules tend to adopt a standing-up, or "edge-on," orientation. nih.govacs.org In contrast, when deposited on graphene, the molecules predominantly lie flat, a "face-on" orientation. nih.govacs.org
Real-time in situ GIWAXS measurements performed during vacuum deposition have revealed the dynamics of film formation. For NaT2 on SiO2, the unit cell parameters change significantly within the first 4 to 6 nanometers of film growth, indicating strain relaxation as the growth mode transitions from a two-dimensional layer-by-layer process to three-dimensional island growth. aps.org This transition occurs after the formation of an initial "wetting layer" that is one to two molecules thick. nih.govacs.org The crystalline structure of NaT2 films has been found to be considerably more ordered than that of NaT3 films. aps.org The evolution of lattice spacing during growth provides further details; for instance, the d-spacing of NaT3 on SiO2 first expands slightly before compressing as the film thickens. aps.org
These GIWAXS findings are critical for controlling the molecular architecture of thin films. The "face-on" orientation observed on graphene is often beneficial for charge transport in vertically structured devices like solar cells, while the "edge-on" orientation is typically preferred for field-effect transistors. researchgate.net
Table 1: GIWAXS Findings for Naphthyl-Thiophene Systems
| Compound | Substrate | Key Findings from GIWAXS | Citation |
|---|---|---|---|
| 5,5'-bis(naphth-2-yl)-2,2'-bithiophene (NaT2) | Silicon Dioxide (SiO2) | Primarily "edge-on" (standing up) molecular orientation. Unit cell changes significantly in the first 4-6 nm of growth, indicating strain relief. | aps.orgnih.govacs.org |
| 5,5'-bis(naphth-2-yl)-2,2'-bithiophene (NaT2) | Graphene | Predominantly "face-on" (lying down) molecular orientation. Intensity of face-on phase grows at a constant rate throughout deposition. | nih.govacs.org |
| 5,5''-bis(naphth-2-yl)-2,2':5',2''-terthiophene (NaT3) | Silicon Dioxide (SiO2) | Molecules adopt a standing orientation. Films exhibit greater structural disorder compared to NaT2. | aps.org |
| 5,5''-bis(naphth-2-yl)-2,2':5',2''-terthiophene (NaT3) | Horizontally-oriented MoS2 | Molecules lie flat and form thin, needle-like crystals. | aps.org |
Atomic Force Microscopy (AFM) for Surface Topography and Film Growth
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides three-dimensional topographical images of a sample's surface at the nanoscale. mtoz-biolabs.com It is an indispensable tool for characterizing the morphology of thin films, revealing features such as grain size, shape, and surface roughness, which directly impact device performance by affecting interfaces and charge transport pathways. mtoz-biolabs.com
AFM studies on naphthyl end-capped oligothiophenes complement GIWAXS data by providing a real-space visualization of the film's surface. For NaT3 films deposited on silicon dioxide, AFM images show that at a nominal thickness of 2.0 nm, the morphology consists of connected islands that form a nearly complete monolayer. aps.org As more material is deposited, the growth becomes three-dimensional.
The substrate's influence is again evident in AFM results. On horizontally oriented molybdenum disulfide (MoS2) substrates, NaT3 molecules form thin, needle-like crystals. The surface coverage of these needles increases with film thickness, evolving from isolated needles to an interconnected network. aps.org On vertically oriented MoS2, however, NaT3 forms tall, isolated islands. aps.org These distinct morphologies, controlled by the substrate, highlight the importance of film-substrate interactions in determining the final structure of the thin film. aps.org The root mean square (rms) roughness, a quantitative measure of surface smoothness derived from AFM data, is a key parameter used to compare films prepared under different conditions. researchgate.net
Table 2: AFM Characterization of NaT3 Thin Film Growth
| Substrate | Film Thickness | Observed Morphology | Citation |
|---|---|---|---|
| Silicon Dioxide (SiO2) | 2.0 nm (0.8 Monolayers) | Connected islands forming a near-complete monolayer. | aps.org |
| Horizontally-oriented MoS2 | 2.0 nm to 14.9 nm | Forms thin, needle-like crystals. Coverage increases with thickness, from isolated needles to an interconnected network. | aps.org |
| Vertically-oriented MoS2 | Not specified | Forms tall, isolated islands. | aps.org |
Crystallographic Studies of Naphthylthiophene Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides exact bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the material's solid-state properties.
While a single-crystal structure for the parent this compound is not detailed in the provided sources, studies on its derivatives offer valuable crystallographic insights. For example, the crystal structure of 2-amino-4-(2-naphthalyl)thiophene-3-carbonitrile has been determined. researchgate.net The analysis revealed that the naphthalene and thiophene ring systems are nearly perpendicular to each other. In the crystal lattice, molecules are linked by a hydrogen bond between the amino group and the nitrogen atom of the carbonitrile group of a neighboring molecule. researchgate.net
Such crystallographic data is invaluable. It provides an experimental benchmark for theoretical calculations and helps explain the structure-property relationships observed in bulk materials and thin films. For instance, understanding the preferred intermolecular packing from single-crystal data can help interpret the more complex diffraction patterns obtained from polycrystalline thin films using techniques like GIWAXS.
Table 3: Crystallographic Data for 2-amino-4-(2-naphthalyl)thiophene-3-carbonitrile
| Parameter | Finding | Citation |
|---|---|---|
| Molecular Formula | C15H10N2S | researchgate.net |
| Molecular Geometry | Naphthalene and thiophene groups are nearly perpendicular. | researchgate.net |
| Key Intermolecular Interaction | Hydrogen bond between the amino substituent and the carbonitrile N atom of a symmetry-related molecule. | researchgate.net |
| Hydrogen Bond Distance (D···A) | 3.033 (3) Å | researchgate.net |
| Other Interactions | One C—H⋯π interaction is present in the crystal structure. | researchgate.net |
Computational Chemistry and Theoretical Investigations of 2 2 Naphthyl Thiophene Systems
Density Functional Theory (DFT) for Electronic Structure Prediction
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 2-(2-Naphthyl)thiophene and its derivatives, DFT calculations are instrumental in predicting their geometric and electronic properties.
Frontier Molecular Orbital (FMO) Analysis: HOMO/LUMO Energy Levels and Spatial Distribution
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory in describing chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. wikipedia.org The energy and spatial distribution of these orbitals determine the material's charge injection/extraction barriers, charge transport characteristics, and optical properties. mdpi.comrsc.org
In thiophene-based systems, the HOMO and LUMO are typically delocalized over the entire π-conjugated framework. researchgate.net For this compound, the fusion of the naphthalene (B1677914) and thiophene (B33073) moieties leads to an extended π-system. The HOMO is generally distributed across the entire molecule, indicating that the entire conjugated backbone participates in hole transport. Similarly, the LUMO is also delocalized, which is crucial for electron transport.
DFT calculations have been employed to determine the HOMO and LUMO energy levels of related naphthyl-thiophene derivatives. These calculations often show good agreement with experimental values obtained from techniques like cyclic voltammetry. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the material's optical absorption and emission properties. mdpi.com In a series of thiophene-based oligomers, it has been observed that increasing the conjugation length (i.e., the number of thiophene units) leads to a decrease in the HOMO-LUMO gap. worldscientific.com
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Key Findings |
|---|---|---|---|---|
| 5,5′-bis(naphth-2-yl)-2,2′-bithiophene (NaT2) | - | - | - | The hole reorganization energy increases as the angle between the naphthyl groups and the thiophene backbone increases. worldscientific.com |
| Thiophene Oligomers (general trend) | Increases with chain length | Decreases with chain length | Decreases with chain length | Increasing conjugation length reduces the energy gap and hole reorganization energy. researchgate.networldscientific.com |
| Anthracene-Thiophene Derivative (X2) | -4.94 | - | - | The introduction of a thiophene bridge enhances molecular planarity and hole mobility. mdpi.com |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. avogadro.ccreadthedocs.io The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor).
For molecules like this compound, MEP analysis can reveal the electron-rich nature of the thiophene ring's sulfur atom and the π-systems of both the thiophene and naphthalene rings. researchgate.net These electron-rich areas are potential sites for electrophilic attack. Conversely, the hydrogen atoms attached to the aromatic rings would show positive potential, making them susceptible to nucleophilic attack. This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other molecules in a solid-state packing arrangement, which in turn influences charge transport. readthedocs.ioresearchgate.net
Charge Transfer Analysis (e.g., Natural Bond Orbital (NBO) and Intramolecular Charge Transfer)
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. uni-muenchen.de It examines interactions between filled (donor) and empty (acceptor) orbitals to quantify charge transfer and delocalization. uni-muenchen.denih.gov In conjugated systems like this compound, NBO analysis can reveal the extent of π-conjugation and identify intramolecular charge transfer (ICT) pathways.
The analysis can quantify the stabilization energies associated with electron delocalization from the occupied π orbitals of the naphthalene and thiophene rings to their corresponding antibonding π* orbitals. This delocalization is a key feature of conjugated systems and contributes to their electronic properties. In substituted derivatives, NBO analysis can elucidate the role of electron-donating or electron-withdrawing groups in modifying the charge distribution and influencing the HOMO-LUMO gap. tandfonline.comdergipark.org.tr For instance, in a study of thiazole (B1198619) azo dyes, NBO analysis helped to understand the enhanced hyperpolarizability due to the cumulative action of long π-conjugation and strong electron-withdrawing groups. nih.gov
Reorganization Energies for Charge Transport Insights
The reorganization energy (λ) is a critical parameter for understanding charge transport in organic semiconductors. It quantifies the energy required for the geometric relaxation of a molecule and its surrounding environment upon gaining or losing a charge. uc.pt A lower reorganization energy generally leads to a higher charge mobility. pnas.orgchinesechemsoc.org The total reorganization energy has two components: the internal reorganization energy (λ_int), which arises from the geometry change of the molecule itself, and the external reorganization energy, which comes from the polarization of the surrounding medium.
Computational studies have shown that molecules with rigid, planar structures, like those based on fused thiophene rings, tend to have low internal reorganization energies. nih.gov This is because the geometry change between the neutral and charged states is minimal. For naphthyl-thiophene systems, calculations have shown that increasing the length of the thiophene chain can decrease the hole reorganization energy. worldscientific.com Furthermore, the planarity of the molecule is crucial; rotating the naphthyl groups out of the plane of the thiophene backbone has been shown to increase the hole reorganization energy. worldscientific.com
| Molecule/System | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) | Key Findings |
|---|---|---|---|
| ITN (IDTT-based acceptor) | - | 0.133 | Low internal reorganization energy contributes to efficient electron transport. pnas.org |
| ITzN (IDTT-based acceptor) | - | 0.147 | Slightly higher reorganization energy compared to ITN. pnas.org |
| NaT2 (5,5′-bis(naphth-2-yl)-2,2′-bithiophene) | Increases with dihedral angle | - | Planarity is crucial for low hole reorganization energy. worldscientific.com |
| NaT2-NaT6 (Oligothiophenes) | Decreases with chain length | - | Longer conjugation leads to lower hole reorganization energy. worldscientific.com |
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and Excited States
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the excited-state properties of molecules, including their optical absorption and emission spectra. nih.govnih.govaps.org It allows for the prediction of vertical excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions involved. acs.org
For thiophene-based materials, TD-DFT calculations can predict the main absorption bands, which typically arise from π-π* transitions. acs.org The lowest energy transition is often dominated by the HOMO to LUMO excitation. researchgate.net However, it is important to note that for some thiophene systems, standard TD-DFT functionals can sometimes incorrectly predict the ordering of excited states. nih.govacs.org Despite this, TD-DFT remains a valuable tool for understanding the photophysical properties of these materials. rsc.orgresearchgate.net
TD-DFT calculations on related systems have been used to simulate absorption spectra and have shown that modifying the molecular structure, for example by introducing different substituents or extending the conjugation, can significantly shift the absorption wavelengths. scirp.orgacs.org
Molecular Dynamics Simulations for Intermolecular Interactions and Charge Transport Dynamics
Conceptual DFT and Reactivity Descriptors
Conceptual Density Functional Theory (CDFT) serves as a powerful framework for quantifying the reactivity of chemical systems. mdpi.com By calculating various electronic descriptors, it is possible to predict how a molecule will behave in a chemical reaction. malayajournal.org These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.orgmdpi.com
The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap generally signifies higher stability and lower chemical reactivity. mdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of a molecule's reactivity profile. mdpi.comnih.gov These include:
Ionization Potential (IP): The energy required to remove an electron. It can be approximated as IP ≈ -EHOMO. mdpi.commdpi.com
Electron Affinity (EA): The energy released when an electron is added. It can be approximated as EA ≈ -ELUMO. mdpi.commdpi.com
Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = -(IP + EA)/2. A negative chemical potential suggests the compound is stable against decomposition. mdpi.com
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is given by η = (IP - EA)/2. Harder molecules have larger HOMO-LUMO gaps. mdpi.comnih.gov
Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule. It is defined as ω = μ²/2η. malayajournal.orgmdpi.com
Table 1: Representative Global Reactivity Descriptors for Thiophene Derivatives (Calculated in eV)
| Compound/Descriptor | HOMO | LUMO | ΔE (Gap) | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity Index (ω) |
| Thiophene-2-carboxamide derivative 1 | -6.58 | -1.15 | 5.43 | -3.87 | 2.72 | 2.76 |
| Thiophene-2-carboxamide derivative 2 | -6.67 | -1.78 | 4.89 | -4.23 | 2.45 | 3.65 |
| Thiophene-sulfonamide derivative 1 | -7.21 | -2.56 | 4.65 | -4.89 | 2.33 | 5.12 |
| Thiophene-sulfonamide derivative 2 | -7.01 | -3.57 | 3.44 | -5.29 | 1.72 | 8.14 |
This table is generated based on representative data for thiophene derivatives from multiple sources and is for illustrative purposes. The exact values depend on the specific substituents and computational methods used. Data adapted from studies on thiophene derivatives. mdpi.commdpi.com
The data illustrates that functionalization significantly tunes the electronic properties. For this compound, the fusion of the electron-rich thiophene ring with the larger, delocalized naphthalene system is expected to result in a relatively small HOMO-LUMO gap compared to thiophene alone, suggesting enhanced reactivity. The extended π-conjugation across both rings would likely raise the HOMO energy and lower the LUMO energy.
Aromaticity Indices and their Role in Naphthylthiophene Stability and Reactivity
Two of the most widely used indices are:
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system (like benzene). mdpi.com HOMA values are typically close to 1 for aromatic systems, around 0 for non-aromatic systems, and negative for anti-aromatic systems. diva-portal.org
Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion that measures the magnetic shielding at the center of a ring. acs.org A strong negative NICS value (diatropic ring current) is indicative of aromaticity, while a positive value (paratropic ring current) suggests anti-aromaticity. acs.orgnih.gov NICS values close to zero are characteristic of non-aromatic rings.
In this compound, the aromaticity of the individual thiophene and naphthalene rings is expected to be perturbed compared to the parent molecules. The fusion of the two ring systems leads to a redistribution of π-electron density. Theoretical studies on fused heterocyclic systems show that the degree of aromaticity in one ring can influence that of an adjacent ring. mdpi.com
The thiophene ring, while aromatic, is less so than benzene (B151609). Its aromaticity is crucial for its chemical behavior, including its higher reactivity in electrophilic substitution reactions compared to benzene. semanticscholar.org Naphthalene consists of two fused benzene rings that are aromatic, but the HOMA and NICS values are slightly lower than those for benzene, indicating a small loss of aromaticity due to fusion. mdpi.com
When a thiophene ring is fused to another aromatic system, its own aromatic character can be either attenuated or enhanced depending on the electronic demands of the larger system. mdpi.com In the case of this compound, the thiophene ring acts as an electron-rich substituent on the naphthalene core. This interaction likely modulates the π-electron delocalization across the entire molecule. The stability of the compound is a direct consequence of the retained aromaticity in both the five- and six-membered rings. A significant loss of aromaticity in either moiety would render the molecule less stable and more reactive.
Table 2: Representative Aromaticity Indices for Parent and Related Compounds
| Compound | Ring | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |
| Benzene | - | 1.00 | -7.9 | -10.2 |
| Naphthalene | Ring 1 | 0.84 | -7.0 | -9.9 |
| Ring 2 | 0.84 | -7.0 | -9.9 | |
| Thiophene | - | 0.76 | -8.7 | -13.6 |
| Biphenylene | 6-membered ring | 0.44 | -2.9 | - |
| 4-membered ring | -2.14 | +19.3 | - |
This table presents generally accepted or calculated values for parent aromatic compounds to provide context. NICS(0) is calculated at the ring center, while NICS(1) is calculated 1 Å above the plane. Data adapted from various computational chemistry studies. researchgate.netmdpi.comdiva-portal.orgmdpi.com
Optoelectronic and Electronic Applications of 2 2 Naphthyl Thiophene and Its Derivatives
Organic Semiconductors (OSCs) Based on Naphthylthiophene Cores
Organic semiconductors are the active materials in a range of electronic devices, where their performance is intrinsically linked to their molecular structure and solid-state organization. Naphthylthiophene-based molecules are a promising class of OSCs, offering a versatile platform for tuning electronic properties through chemical synthesis.
Design Principles for High-Performance Naphthylthiophene-Based OSCs
The design of high-performance organic semiconductors based on naphthylthiophene cores is guided by several key principles aimed at optimizing charge transport. Judicious molecular design allows for control over the frontier molecular orbital (FMO) energies—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and their distribution within the π-conjugated system. qmul.ac.uk These factors are critical for efficient charge injection and transport, as well as for the absorption and emission of light. qmul.ac.uk
Key design strategies include:
Expansion of π-Conjugation: Extending the conjugated system, for instance by creating larger, fused aromatic structures like dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), can enhance intermolecular π-π interactions, which are crucial for efficient charge hopping between molecules. rsc.org
Molecular Planarity: A planar molecular structure is beneficial for close intermolecular packing, facilitating significant π-orbital overlap and, consequently, higher charge carrier mobility. researchgate.net However, non-planar backbones are also explored to access different packing motifs and functions not available to flat molecules. cuhk.edu.hk
Introduction of Functional Groups: Attaching specific functional groups to the naphthylthiophene core can precisely tune the material's electronic properties. Electron-donating groups tend to raise the HOMO level, making the material more suitable for p-type conduction, while electron-withdrawing groups can lower the LUMO level, a common strategy for designing n-type semiconductors. acs.org For example, the introduction of phenyl groups as end substituents on related co-oligomers has been shown to be favorable for charge transport and stability. researchgate.netrsc.org
Side-Chain Engineering: The choice of alkyl or other side chains significantly influences the material's solubility, processability, and, most importantly, its solid-state packing. nih.gov Linear alkyl chains can promote closer molecular packing through interdigitation, although they may reduce solubility. nih.gov
n-Type and p-Type Semiconducting Behavior of Naphthylthiophene Derivatives
Semiconductors are classified as p-type (positive charge carriers, or "holes") or n-type (negative charge carriers, or electrons) based on the dominant charge carrier. vaia.comaemdeposition.com In p-type semiconductors, charge transport occurs through the movement of holes, which are vacancies left by electrons in the valence band (approximated by the HOMO level in molecules). vaia.com In n-type semiconductors, surplus electrons in the conduction band (approximated by the LUMO level) are the primary charge carriers. aemdeposition.compcbasic.com
p-Type Behavior: Many naphthyl-substituted thiophene (B33073) derivatives exhibit p-type semiconducting behavior. This is often attributed to the relatively low-lying HOMO energy levels of the thieno-thiophene substructure, which contributes to the environmental stability of the material and its corresponding transistor devices. sigmaaldrich.com For example, naphthyl and biphenyl-substituted thiazolothiazole co-oligomers, which share structural similarities, have demonstrated p-type behavior with hole mobilities in the range of 10⁻² to 10⁻¹ cm² V⁻¹ s⁻¹. researchgate.netrsc.org The highly successful organic semiconductor DNTT and its derivatives are well-known high-performance p-type materials. sigmaaldrich.comacs.org
n-Type Behavior: Achieving n-type behavior in thiophene-based materials typically requires the introduction of strong electron-withdrawing groups to lower the LUMO energy level, facilitating stable electron transport. acs.org Researchers have successfully synthesized n-type semiconductors by incorporating units like naphthalene (B1677914) diimide (NDI), a powerful electron acceptor, into polymer backbones. worktribe.com A specific naphthylthiophene derivative, 1-[5′-(2-naphthyl)-2,2′-bithiophen-5-yl]hexan-1-one (NCOH), was designed as an n-type semiconductor by incorporating an electron-withdrawing keto group to enhance its electron transport capabilities. researchgate.net The functionalization of oligothiophene-based materials allows for the tailoring of their properties for specific applications, including the development of n-type semiconductors. researchgate.net
Table 1: Frontier Molecular Orbital (FMO) Energies of Selected Thiophene Derivatives
Compound HOMO (eV) LUMO (eV) Semiconducting Type Reference Naphthodithiophenediimides (NDTIs) -6.04 to -4.98 ~ -4.0 n-type acs.org PTT-IC -5.60 -3.87 Acceptor (for p-type) PTT-2FIC -5.69 -3.78 Acceptor (for p-type)
Note: Data for PTT-IC and PTT-2FIC are for related naphthalene-fused thiophene acceptor molecules, illustrating the tuning of FMO levels.
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics, serving as switches and amplifiers. nih.gov The performance of an OFET is highly dependent on the quality of the semiconductor layer, the device architecture, and the interfaces between different materials.
Fabrication and Device Architectures of Naphthylthiophene-Containing OFETs
The fabrication of OFETs involves the sequential deposition of several layers, typically including a substrate, a gate electrode, a dielectric layer, the organic semiconductor, and source/drain electrodes. Several device architectures are commonly used, with the choice influencing device performance. researchgate.net
Device Architectures: Common configurations include the bottom-gate, top-contact (BGTC) and top-gate, bottom-contact (TGBC) structures. In a BGTC device, the gate and dielectric are pre-fabricated on the substrate, followed by the deposition of the semiconductor and then the source/drain electrodes. Top-contact devices often exhibit lower contact resistance and potentially higher mobility compared to bottom-contact architectures. naist.jp Some advanced designs utilize a dual-gate structure, which allows for better control over the transistor's threshold voltage. researchgate.net
Fabrication Methods: Naphthylthiophene-based semiconductors can be deposited using various techniques.
Vacuum Evaporation: This method is suitable for small molecules and often yields highly ordered crystalline thin films, leading to high-performance devices. Vapor-processed DNTT derivatives have achieved very high field-effect mobilities. acs.org
Solution Processing: Techniques like spin-coating and inkjet printing are attractive for large-scale, low-cost manufacturing. nih.gov Highly soluble derivatives, such as alkylated DNTT or other functionalized naphthylthiophenes, are designed for solution processability. nih.govsigmaaldrich.com Solution-processed OFETs using a blend of a semiconductor and a polymer have demonstrated mobilities as high as 1.5 cm² V⁻¹ s⁻¹. nih.gov Solution-sheared thin films of some dithienothiophene derivatives have also shown excellent p-channel properties. rsc.org
Charge Carrier Mobility and Transport Mechanisms in Thin Films
Charge carrier mobility (µ) is a measure of how quickly an electron or hole can move through the semiconductor under the influence of an electric field, and it is a critical parameter for OFET performance. mdpi.com In organic semiconductors, charge transport is often limited by the weak van der Waals interactions between molecules and the presence of structural disorder. researchgate.net
Mobility in Naphthylthiophene Derivatives: Derivatives of naphthylthiophene, particularly DNTT, are renowned for their exceptionally high charge carrier mobilities. Vapor-grown single crystals of DNTT have exhibited mobilities as high as 8.3 cm² V⁻¹s⁻¹. sigmaaldrich.com Even thin-film devices show excellent performance, with mobilities often exceeding 1.0 cm² V⁻¹s⁻¹. sigmaaldrich.comacs.org A study of a dithienothiophene derivative reported a high hole mobility of 0.32 cm² V⁻¹ s⁻¹ in solution-sheared films. rsc.org In contrast, some DPP-based small molecules with different donor cores have shown ambipolar transport with hole and electron mobilities around 0.011-0.015 cm² V⁻¹ s⁻¹. nih.gov
Table 2: Reported Charge Carrier Mobilities for Selected Naphthylthiophene and Related Derivatives
Material Mobility (µ) [cm² V⁻¹ s⁻¹] Carrier Type Processing Reference Naphthyl-substituted Thiazolothiazole Co-oligomer 0.12 Hole (p-type) - [1, 6] DNTT (Single Crystal) up to 8.3 Hole (p-type) Vapor-grown aemdeposition.com DNTT Derivatives (Vapor-processed) up to 8.0 Hole (p-type) Vapor-processed C10-DNTT up to 12 Hole (p-type) Solution ("directing crystallization") aemdeposition.com 2,6-bis(phenylethynyl)dithieno[3,2-b:2′,3′-d]thiophene 0.32 Hole (p-type) Solution-sheared
Influence of Molecular Packing and Orientation on OFET Performance
The arrangement of molecules in the solid state is a decisive factor for the performance of an OFET. rsc.org The efficiency of charge transport is directly related to the degree of orbital overlap between adjacent molecules, which is dictated by their packing structure and orientation relative to the device substrate. sigmaaldrich.com
Molecular Packing: Many high-performance organic semiconductors, including DNTT derivatives, adopt a herringbone packing arrangement in the thin film. sigmaaldrich.com This structure allows for significant two-dimensional electronic coupling, with strong interactions in multiple directions, which is beneficial for efficient charge transport within the semiconducting layer. sigmaaldrich.com The planarity of the molecular backbone and the nature of intermolecular interactions (e.g., hydrogen bonding, π-π stacking) play a critical role in determining this packing. rsc.org
Molecular Orientation: The orientation of the molecules with respect to the substrate is crucial. For planar devices like OFETs, an "edge-on" orientation is generally preferred. sigmaaldrich.commdpi.com In this arrangement, the π-stacking direction is parallel to the substrate, allowing for efficient in-plane charge transport between the source and drain electrodes. mdpi.com In contrast, a "face-on" orientation, where the molecules lie flat on the substrate, is more suitable for vertical charge transport, as seen in devices like organic solar cells. mdpi.com Grazing-incidence X-ray scattering (GIXS) is a key technique used to determine the molecular packing and orientation in thin films. rsc.org The ability to control and achieve a highly oriented crystalline structure is fundamental to fabricating high-performance devices. researchgate.net
Organic Light-Emitting Diodes (OLEDs)
Derivatives of 2-(2-naphthyl)thiophene are promising candidates for use in OLEDs, particularly as emitters and host materials for achieving efficient blue emission, which remains a critical challenge in the development of full-color displays. The rigid structure of the naphthyl-thiophene core helps in creating materials with high thermal stability and amorphous film-forming capabilities, preventing crystallization that can degrade device performance.
One notable example is a silylene-bridged 2-(2-naphthyl)indole (B1583091) derivative, which demonstrates intense blue photoluminescence both in solution and in the solid state. researchgate.net An OLED device using this material as the light-emitting layer exhibited a high current efficiency of 3.80 cd/A and a power efficiency of 3.64 lm/W, with excellent deep-blue color coordinates of (0.152, 0.094). researchgate.net When used as a dopant, the performance was even higher, reaching a current efficiency of 6.68 cd/A and a power efficiency of 5.58 lm/W. researchgate.net
Other research has focused on incorporating the naphthyl-thiophene motif into larger, more complex structures. Anthracene derivatives substituted with naphthyl and thiophene groups have been developed as stable blue host materials. semanticscholar.org For instance, a device using 6-anthracene-9-yl-2,3-di-p-tolyl benzo[b]thiophene as a host showed a higher power efficiency (6.4 lm/W) and a longer half-lifetime (6480 hours at 1000 cd/m²) compared to conventional devices using 2-tert-butyl-9,10-di(2-naphthyl)anthracene. semanticscholar.org Similarly, hexaphenylbenzene (B1630442) derivatives containing amine and naphthyl-thiophene groups have been synthesized, showing deep blue emission and external quantum efficiencies up to 3.59%. nih.gov
Table 1: Performance of OLEDs Incorporating Naphthyl-Thiophene Derivatives
| Derivative | Role | Max. Efficiency | Max. Luminance (cd/m²) | CIE (x, y) | Ref. |
|---|---|---|---|---|---|
| Silylene-bridged 2-(2-naphthyl)indole | Emitter | 3.80 cd/A, 3.64 lm/W | - | (0.152, 0.094) | researchgate.net |
| Silylene-bridged 2-(2-naphthyl)indole | Dopant | 6.68 cd/A, 5.58 lm/W | - | - | researchgate.net |
| 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene | Host | 3.4 cd/A, 3.9% EQE | 335 | (0.150, 0.113) | mdpi.com |
| 5P-VTPA | Emitter | 3.59% EQE | > 3000 | (0.150, 0.076) | nih.gov |
Organic Photovoltaic (OPV) Devices and Solar Cell Applications
In the field of organic photovoltaics, copolymers incorporating naphthyl and thiophene units are being explored as donor materials in bulk heterojunction (BHJ) solar cells. The combination of these moieties allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match those of acceptor materials, which is crucial for efficient charge separation and transport. researchgate.net
For example, non-fullerene acceptors (NFAs) based on a fused-ring donor core, created by fusing thieno[3,2-b]thiophenes with naphthalene, have shown promise. researchgate.net When a fluorinated derivative, PTT-2FIC, was blended with the polymer donor PBDB-T, the resulting solar cell achieved a power conversion efficiency (PCE) of 10.40%. researchgate.net This high performance was attributed to the material's narrow optical bandgap (1.48 eV), good π-π stacking, and favorable blend morphology, which led to a high short-circuit current (Jsc) of 18.26 mA/cm². researchgate.net The non-fluorinated counterpart, PTT-IC, yielded a lower PCE of 7.39% but with a higher open-circuit voltage (Voc) of 0.99 V. researchgate.net
Other studies have focused on donor-acceptor copolymers where naphthalene diimide acts as the acceptor and thiophene-based units serve as the donor. researchgate.net Introducing substituents like methyl groups on the thiophene rings has been shown to have a remarkable effect on the optoelectronic properties, leading to higher PCEs compared to non-substituted polymers. researchgate.net The selection of the donor-acceptor combination is critical as it influences the energy levels and the optical bandgap of the resulting polymer. researchgate.net
Table 2: Performance of OPV Devices with Naphthyl-Thiophene Based Materials
| Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Ref. |
|---|---|---|---|---|---|---|
| PBDB-T | PTT-2FIC | 0.87 | 18.26 | 65 | 10.40 | researchgate.net |
| PBDB-T | PTT-IC | 0.99 | 12.58 | - | 7.39 | researchgate.net |
Photochromic Materials Incorporating Naphthyl and Thiophene Moieties
The combination of naphthyl and thiophene groups has been successfully used to create diarylethene-based photochromic materials. These molecular switches can undergo reversible isomerization between two stable forms—a colorless open-ring form and a colored closed-ring form—upon irradiation with light of specific wavelengths. This property is central to applications in optical data storage and molecular switching devices. spiedigitallibrary.orgresearchgate.net
A new class of asymmetric diarylethenes featuring a naphthalene unit on one side and a thiophene unit on the other has been developed. researchgate.net For instance, the derivative [1-(2-methyl-1-naphthyl), 2-(2-methyl-5-(2-1,3-dioxolanephenyl)-3-thienyl)]perfluorocyclopentene (1o) is colorless in its open form. spiedigitallibrary.orgresearchgate.net Upon irradiation with 297 nm UV light, it undergoes a cyclization reaction to form its closed-ring isomer (1c), which is red and exhibits a new absorption maximum around 503 nm in hexane (B92381). spiedigitallibrary.orgresearchgate.net This process is reversible, and the colored form can be converted back to the colorless form by irradiation with visible light. spiedigitallibrary.org
These materials exhibit good photochromic behavior in both solution and when embedded in a polymer matrix like poly(methyl methacrylate) (PMMA). dntb.gov.uascientific.net The absorption maximum of the closed form can be tuned by changing the substituents on the thiophene or naphthalene rings. For example, replacing the dioxolanephenyl group with a 4-fluorophenyl group shifts the absorption maximum of the closed form to 511 nm in hexane and 522 nm in a PMMA film. scientific.net Furthermore, many of these diarylethenes also exhibit significant fluorescence switching; the fluorescence of the open form is often quenched upon conversion to the non-fluorescent closed form, providing a mechanism for optical recording and read-out. scientific.net
Table 3: Photochromic Properties of Naphthyl-Thiophene Diarylethene Derivatives
| Derivative | Solvent/Matrix | λmax of Open Form | λmax of Closed Form (nm) | Color of Closed Form | Ref. |
|---|---|---|---|---|---|
| 1-(2-methyl-1-naphthyl), 2-[2-methyl-5-(2-1,3-dioxolanephenyl)-3-thienyl]perfluorocyclopentene | Hexane | Colorless | 503 | Red | spiedigitallibrary.orgresearchgate.net |
| 1-[(2-methyl-5-(4-fluorophenyl)-3-thienyl)]-2-(2-methyl-1-naphthyl) perfluorocyclopentene | Hexane | Colorless | 511 | - | scientific.net |
| 1-[(2-methyl-5-(4-fluorophenyl)-3-thienyl)]-2-(2-methyl-1-naphthyl) perfluorocyclopentene | PMMA Film | Colorless | 522 | - | scientific.net |
Non-Linear Optical (NLO) Properties and Devices
Third-order NLO materials are crucial for high-tech applications such as high-density data storage and optical computing. scirp.org The incorporation of the this compound scaffold into larger conjugated systems is a viable strategy for creating molecules with significant third-order NLO responses. The key molecular design principle involves creating donor-π-acceptor (D-π-A) or related structures that facilitate intramolecular charge transfer (ICT).
Theoretical studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of complex molecules containing naphthyl and thiophene units. scirp.orgnih.gov One such study investigated derivatives of Dinaphtho[2,3-b:2',3'-d]thiophene-5,7,12,13-tetraone (DNTTRA), which features a fused naphthyl-thiophene core. scirp.org By attaching phenyldiazenyl (azobenzene) groups with strong electron-donating substituents like -N(CH₃)₂ or -NHCH₃, D-π-A-π-D structures are formed. scirp.org These molecules were predicted to have large third-order NLO coefficients (second-order hyperpolarizability, γ), with values on the order of 10⁻³³ esu. scirp.org
Another DFT study on acceptor-donor-acceptor (A-D-A) type molecules used benzodithiophene as the donor core, modified with naphthyl groups, and extended with thiophene π-conjugated bridges. nih.govnih.gov The results showed that increasing the conjugation length by adding more thiophene units significantly enhances the third-order NLO response. nih.govnih.gov These findings provide a theoretical basis for designing and synthesizing new naphthyl-thiophene-based compounds with excellent NLO properties for future optoelectronic devices. scirp.org
Table 4: Calculated Third-Order NLO Properties of Naphthyl-Thiophene Derivatives
| Compound Family | Structure Type | Calculation Method | Predicted γtot (esu) | Key Finding | Ref. |
|---|---|---|---|---|---|
| DNTTRA Derivatives | D-π-A-π-D | DFT (FF) | ~10-33 | Strong electron-donating groups enhance γ | scirp.org |
Sensing Applications (e.g., Chemo- and Biosensors)
The unique electronic and photophysical properties of this compound derivatives make them excellent platforms for the development of chemosensors for detecting environmentally and biologically important species. mdpi.com These sensors often operate via fluorescence "turn-on" or "turn-off" mechanisms, where the presence of an analyte causes a significant change in the fluorescence intensity or color of the sensor molecule. researchgate.net
A naphthyl thiourea-based derivative, (E)-2-(2-hydroxy-3-methoxybenzylidene)-N-(naphthalen-1-yl)hydrazine-1-carbothioamide (HNC), has been synthesized as an effective chemosensor. researchgate.net This compound exhibits a rapid, selective, and marked "turn-on" fluorescence response to silver (Ag⁺) and zinc (Zn²⁺) ions in different solvent systems. The sensor shows a 2:1 binding proportion with Ag⁺ and a 1:1 proportion with Zn²⁺. The limits of detection (LOD) were calculated to be 3.82 μM for Ag⁺ and a very low 0.21 μM for Zn²⁺. researchgate.net
In another application, a tetra-thiophene functionalized naphthalene diimide (NDI-Th) conjugate was developed for the selective detection of nitroaromatic compounds (NACs), which are common explosives. This sensor demonstrates high sensitivity towards 2,4-dinitrophenol (B41442) (DNP) and 2,4,6-trinitrophenol (TNP) through a fluorescence quenching mechanism. The LOD for DNP and TNP were determined to be exceptionally low, at 4.74 x 10⁻⁸ M and 7.60 x 10⁻⁸ M, respectively, highlighting the potential of such materials for anti-terrorism and environmental monitoring applications. Thiophene derivatives have also been designed for the detection of cyanide (CN⁻), with one sensor showing a detection limit of 44.6 μM. mdpi.com
Table 5: Performance of Naphthyl-Thiophene Based Chemosensors
| Sensor Derivative | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Ref. |
|---|---|---|---|---|
| HNC | Ag⁺ | Fluorescence "turn-on" | 3.82 μM | researchgate.net |
| HNC | Zn²⁺ | Fluorescence "turn-on" | 0.21 μM | researchgate.net |
| NDI-Th | 2,4-Dinitrophenol (DNP) | Fluorescence Quenching | 4.74 x 10⁻⁸ M | |
| NDI-Th | 2,4,6-Trinitrophenol (TNP) | Fluorescence Quenching | 7.60 x 10⁻⁸ M | |
| DHADC | CN⁻ | Fluorescence Enhancement | 44.6 μM | mdpi.com |
Compound Names Table
| Abbreviation/Code Name | Full Chemical Name |
| This compound | This compound |
| 5P-VTPA | N-(4-(1,2,2-triphenylvinyl)phenyl)-[1,1':2',1'':3'',1''':4''',1''''-quinquephenyl]-4-amine |
| 5P-DVTPA | 4',4'''-bis(1,2,2-triphenylvinyl)-N4,N4,N4',N4'-tetrakis(4-(1,2,2-triphenylvinyl)phenyl)-[1,1':2',1'':3'',1''':4''',1''''-quinquephenyl]-4,4'-diamine |
| PBDB-T | Poly[(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b;4,5-b']dithiophene)-2,6-diyl-alt-(4-(2-ethylhexyl)-3-fluorothieno[3,4-b]thiophene-)-2-carboxylate-2-6-diyl)] |
| PBDB-TF | Poly[(2,6-(4,8-bis(5-(2-ethylhexyl-3-fluoro)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione))] |
| PTT-2FIC | 2,2'-((2Z,2'Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-12,13-dihydro- spiedigitallibrary.orgdntb.gov.uascientific.netthiadiazolo[3,4-e]thieno[2'',3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile |
| PTT-IC | 2,2'-((2Z,2'Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-12,13-dihydro- spiedigitallibrary.orgdntb.gov.uascientific.netthiadiazolo[3,4-e]thieno[2'',3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile |
| BTP-4Cl | 2,2'-((2Z,2'Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-12,13-dihydro- spiedigitallibrary.orgdntb.gov.uascientific.netthiadiazolo[3,4-e]thieno[2'',3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(5,6-dichloro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile |
| Diarylethene 1o | 1-(2-methyl-1-naphthyl), 2-(2-methyl-5-(2-1,3-dioxolanephenyl)-3-thienyl)]perfluorocyclopentene |
| DNTTRA | Dinaphtho[2,3-b:2',3'-d]thiophene-5,7,12,13-tetraone |
| HNC | (E)-2-(2-hydroxy-3-methoxybenzylidene)-N-(naphthalen-1-yl)hydrazine-1-carbothioamide |
| NDI-Th | Tetra-thiophene functionalized naphthalene diimide |
| DHADC | (E)-3-((4-(diethylamino)-2-hydroxybenzylidene)amino)-2,3-dihydrothiophene-2-carboxamide |
| 2-TNATA | 4,4',4''-tris(N-(2-naphthyl)-N-phenylamino)-triphenylamine |
Polymerization and Polymeric Architectures of Naphthylthiophene Derived Monomers
Electropolymerization Techniques for Naphthylthiophene Analogues
Electropolymerization is a powerful technique for synthesizing conjugated polymer films directly onto an electrode surface. For naphthylthiophene analogues, this method offers a direct route to creating electroactive films with potential applications in sensors and electrochromic devices.
Novel aminothiophene-based dimers, oligomers, and polymers have been synthesized through the electrochemical oxidation of monomers like 2-amino-3-cyano-4-β-naphthylthiophene (β-ACNT). acs.org The process involves applying a scanning potential to a solution containing the monomer, leading to the formation of a polymer film on the working electrode. cambridge.org The resulting polymers can be characterized by various spectroscopic and microscopic techniques, including FTIR, NMR, FAB-MS, and UV-vis-NIR spectroscopy, to confirm their structure and properties. acs.org
For instance, the electropolymerization of β-ACNT yields a stable dimer with a long conjugation length and fluorescent properties, alongside a mixture of oligoaminothiophenes. acs.org Cyclic voltammetry studies of the resulting polymer films, such as poly(2-amino-3-cyano-4-β-naphthylthiophene), reveal their redox behavior and stability. researchgate.net Spectroelectrochemistry of a thin film of this polyaminothiophene on an ITO electrode shows low-energy absorptions at 542, 830, and 1050 nm. acs.org Furthermore, scanning tunneling microscopy (STM) can be used to investigate the morphology of these electropolymerized thin films, revealing highly oriented structures on substrates like single crystalline Au(111). acs.orgresearchgate.net
Voltammetric and spectroscopic data suggest that the dimerization of such monomers often occurs through the coupling of a neutral monomer molecule with its cation radical, a crucial step for the formation of regioregular oligomers and polymers. researchgate.net
Synthesis of Conjugated Polythiophenes Incorporating Naphthyl Moieties
Beyond electropolymerization, chemical polymerization methods are widely employed to synthesize processable conjugated polythiophenes that incorporate naphthyl groups. These methods allow for greater control over the polymer's molecular weight and structure. Nickel- and palladium-catalyzed cross-coupling reactions, such as Kumada, Stille, and Suzuki polymerizations, are the most prevalent strategies for creating these materials. nih.govnih.gov
For example, polythiophene derivatives with chiral side chains have been synthesized via Migita–Kosugi–Stille coupling reactions. researchgate.net The introduction of a naphthyl group, whether as a side chain or integrated into the main backbone, significantly influences the polymer's optical and electronic properties. nih.govresearchgate.net
Regioregularity refers to the specific orientation of monomer units within a polymer chain. In the case of 3-substituted polythiophenes, three different couplings can occur: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). wikipedia.org A high degree of HT coupling leads to a more planar polymer backbone, which enhances π-stacking and charge carrier mobility. nih.govhanyang.ac.kr
The regioregularity is a critical factor influencing the electrical and optical properties of polythiophenes. tcichemicals.com For instance, a regiorandom copolymer of 3-methylthiophene (B123197) and 3-butylthiophene (B39377) was found to have a conductivity of 50 S/cm, whereas a more regioregular version with a higher ratio of HT couplings exhibited a significantly increased conductivity of 140 S/cm. wikipedia.org Similarly, films of highly regioregular poly(3-(4-octylphenyl)thiophene) (POPT) with over 94% HT content showed conductivities of 4 S/cm, a tenfold increase compared to their regioirregular counterparts. wikipedia.org This enhancement is attributed to the improved molecular packing and reduced free volume in highly regioregular polymers, which facilitates more efficient charge transport. hanyang.ac.kr
| Polymer | Regioregularity (% HT) | Conductivity (S/cm) | Reference |
|---|---|---|---|
| Regiorandom POPT | Low | 0.4 | wikipedia.org |
| Regioregular POPT | >94% | 4 | wikipedia.org |
| Regiorandom Poly(3-methyl/butylthiophene) | Low | 50 | wikipedia.org |
| Regioregular Poly(3-methyl/butylthiophene) | High | 140 | wikipedia.org |
Chain-growth polymerization involves the sequential addition of monomers to an active site on a growing polymer chain. wikipedia.orgnumberanalytics.com This is in contrast to step-growth polymerization, where monomers and oligomers react randomly. resolvemass.cabhu.ac.in Kumada catalyst-transfer polycondensation (KCTP) is a prominent chain-growth method for synthesizing well-defined conjugated polymers, particularly polythiophenes. nih.gov
The KCTP mechanism relies on a nickel catalyst that "walks" along the polymer chain during polymerization, enabling control over molecular weight, dispersity, and end-groups. researchgate.netresearchgate.net The process typically involves the polymerization of a Grignard-functionalized monomer, such as a 2-bromo-5-chloromagnesio-thiophene derivative, using a nickel catalyst like Ni(dppp)Cl₂. researchgate.netrsc.org The choice of ligand on the nickel catalyst, such as dppp (B1165662) (1,3-bis(diphenylphosphino)propane) and its derivatives, can significantly influence the polymerization control and the properties of the resulting polymer. rsc.org KCTP has been successfully used to create a variety of polythiophene architectures, including block copolymers, demonstrating its versatility. nih.govrsc.org
Naphthylthiophene-Containing Copolymers for Advanced Electronic Materials
Copolymerization, the process of combining two or more different monomers, is a key strategy for tuning the properties of conjugated polymers for advanced electronic applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov By alternating electron-donating and electron-accepting units along the polymer backbone, chemists can control the polymer's band gap and energy levels. mdpi.com
Naphthyl-containing units can be incorporated as either the donor or acceptor component. For instance, copolymers have been synthesized using naphthalene (B1677914) diimide (an acceptor) with thiophene-based donors. mdpi.commdpi.com Conversely, dialkoxynaphthalene units can act as electron donors, which are then copolymerized with acceptor units like 2,1,3-benzothiadiazole (B189464) (BT), often with thiophene (B33073) spacers to improve planarity and conjugation. nih.gov The synthesis of these donor-acceptor copolymers is often achieved through methods like Suzuki or Stille cross-coupling reactions. mdpi.com Direct arylation polymerization (DAP) has also emerged as a powerful alternative for synthesizing these materials. nih.govresearchgate.net These copolymers often exhibit broad absorption spectra and have been investigated as active materials in electronic devices.
Structure-Property Relationships in Polymeric Naphthylthiophenes
The relationship between the chemical structure of a polymer and its resulting physical and electronic properties is fundamental to materials science. proquest.comnih.govresearchgate.net In polymeric naphthylthiophenes, several structural factors are key determinants of performance.
Conjugation Length: The extent of π-electron delocalization along the polymer backbone directly affects the material's absorption and emission spectra. Incorporating the large, aromatic naphthyl group can extend this conjugation. researchgate.net
Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels dictate the polymer's band gap and its suitability for use in electronic devices. The introduction of electron-donating or electron-withdrawing groups on the naphthalene or thiophene rings allows for the tuning of these levels. nih.gov
Side Chains: The nature and placement of side chains (e.g., alkyl groups) influence the polymer's solubility, processability, and solid-state morphology. nih.gov Bulky side chains can improve solubility but may disrupt intermolecular packing. researchgate.net
Thermal Stability: The inherent rigidity of the naphthyl group can contribute to enhanced thermal stability in the resulting polymers. For example, a polymer containing a β-naphthalene pendant group showed a high glass transition temperature (Tg) of 256 °C. researchgate.net
| Structural Feature | Influenced Property | Example Effect |
|---|---|---|
| Naphthyl Moiety | Conjugation, Thermal Stability | Extended π-system, increased Tg |
| Regioregularity (High HT) | Charge Transport, Morphology | Increased conductivity, ordered packing |
| Side-Chain Type | Solubility, Packing | Branched chains enhance solubility |
| Donor-Acceptor Structure | Band Gap, Absorption | Tunable HOMO/LUMO levels for OPVs |
Thin Film Growth and Microstructure Formation in Naphthyl-Terminated Oligothiophenes
Oligothiophenes, which are short, well-defined chains of thiophene rings, serve as excellent model compounds for studying the fundamental processes of thin-film formation in their polymeric counterparts. Naphthyl-terminated oligothiophenes, such as 5,5′-bis(naphth-2-yl)-2,2′-bithiophene (NaT2) and 5,5′′-bis(naphth-2-yl)-2,2′:5′,2′′-terthiophene (NaT3), have been studied extensively. aps.org
The growth of these materials, often deposited via vacuum deposition, can be monitored in real-time using techniques like grazing-incidence x-ray diffraction (GIXD). aps.org Studies on NaT2 and NaT3 have shown that on silicon dioxide substrates, growth begins with a two-dimensional (2D) layer-by-layer mode before transitioning to three-dimensional (3D) island growth. aps.org The crystal structure and molecular orientation within these thin films are highly dependent on the substrate. For instance, molecules tend to stand upright on silicon dioxide but lie flat on horizontally oriented molybdenum disulfide (MoS₂), demonstrating the critical role of film-substrate interactions in determining the final microstructure. aps.orgkisti.re.kr Atomic force microscopy (AFM) further supports these findings, revealing needle-like crystals or tall, isolated islands depending on the substrate and molecule. aps.org This control over molecular orientation is crucial for optimizing charge transport in electronic devices. rsc.org
Catalytic Applications and Ligand Design Featuring Naphthyl Thiophene Scaffolds
Metal-Organic Frameworks (MOFs) with Naphthyl-Thiophene Derived Ligands and Charge Transport Properties
Metal-Organic Frameworks (MOFs) built with π-conjugated linkers are at the forefront of research into porous, crystalline conductive materials. The incorporation of naphthalene (B1677914) and thiophene (B33073) units into MOF linkers is a key strategy for engineering their electronic properties and facilitating charge transport.
Detailed research has focused on constructing MOFs from large, planar, π-conjugated organic linkers to create efficient charge transport pathways. While direct incorporation of a "2-(2-Naphthyl)thiophene" linker is not prominently documented in the context of conductive MOFs, the principles are well-established through the use of related building blocks, such as naphthalene diimide (NDI) and oligothiophenes. rsc.orgmpg.de The primary mechanisms for conductivity in these systems are "through-bond" and "through-space" charge transport. nih.govacs.org Through-bond transport relies on the continuous orbital overlap along the metal-ligand coordination backbone, while through-space transport occurs via π-π stacking interactions between the aromatic linkers. nih.govacs.org
A notable example involves a MOF constructed with naphthalenediimide (NDI) derivatives, which exhibits semiconductive behavior. rsc.org In this framework, the NDI-based ligands arrange in a slipped stacking pattern, which, despite limiting extensive π-π overlap, creates specific pathways between adjacent naphthyl carbon atoms that facilitate charge transport. rsc.org The conductivity of this material was measured at 3.1 × 10⁻⁷ S cm⁻¹ at 30 °C. rsc.org
Another strategy to enhance conductivity is the encapsulation of guest molecules within the MOF's pores. rsc.orgacs.org For instance, the introduction of thiophene oligomers or fullerene (C60) into the pores of a MOF with pyrene-based (a polycyclic aromatic hydrocarbon related to naphthalene) linkers can dramatically increase conductivity. rsc.org The charge transfer interactions between the electron-donating host framework and the electron-accepting guest molecules create charge carriers, boosting the material's conductivity from nearly insulating to values as high as 10⁻³ S cm⁻¹. rsc.org The polymerization of thiophene within the nanochannels of a MOF has also been shown to create conductive pathways. rsc.org
Table 1: Electrical Conductivity of MOFs with Naphthalene-based Ligands
| MOF System | Guest Molecule | Conductivity (S cm⁻¹) | Charge Transport Mechanism |
|---|---|---|---|
| NDI-based MOF | None | 3.1 × 10⁻⁷ | Through-space (π-π interactions) |
| NU-901 (Pyrene-based linker) | C60 | 10⁻³ | Host-guest charge transfer |
| ZnNDI | None (reduced) | > 10⁻¹⁴ (neutral) to 10⁻⁷ (reduced) | Redox-active ligand |
N-Heterocyclic Carbene (NHC) Ligands Derived from Thiophene or Naphthyl Systems
N-Heterocyclic carbenes (NHCs) have become indispensable ligands in homogeneous catalysis due to their strong σ-donating properties and steric tunability. mdpi.com The incorporation of thiophene and naphthalene groups into NHC scaffolds allows for fine-tuning of the catalyst's electronic and steric environment, leading to enhanced activity and selectivity in various reactions. nih.govresearchgate.netmdpi.com
NHC Ligands with Naphthyl Substituents: The introduction of bulky naphthyl groups on the nitrogen atoms of the NHC ring creates a sterically demanding environment around the metal center. researchgate.nettubitak.gov.tr This has proven beneficial in numerous catalytic processes. For example, ruthenium-based olefin metathesis catalysts bearing naphthyl-substituted NHC ligands have demonstrated high activity, particularly in the formation of challenging tetrasubstituted C=C double bonds. nih.gov In iron-catalyzed cross-coupling reactions, the sterically demanding SIPrNap ligand (where SIPr is a saturated NHC and Nap is a naphthyl substituent) was identified as highly efficient for the coupling of aryl chlorides and tosylates. researchgate.net Furthermore, chiral C1-symmetric NHC ligands featuring a naphthyl group have been designed for asymmetric catalysis, demonstrating the group's utility in creating a well-defined chiral pocket around the metal. chinesechemsoc.org
Thiophene-Functionalized NHC Ligands: Thiophene moieties can be incorporated into NHC ligands, typically by linking the thiophene ring to one of the NHC's nitrogen atoms. mdpi.comcarbene.de These S-functionalized NHCs can act as bidentate ligands, where the sulfur atom can potentially coordinate to the metal center. Palladium(II) complexes with thiophene-functionalized NHC ligands have been synthesized and tested in Suzuki-Miyaura cross-coupling reactions. mdpi.comcarbene.de Ruthenium complexes with unsymmetrical NHC ligands containing a thiophene group have been successfully used as catalysts for ring-closing metathesis (RCM) and ene-yne reactions, although their general reactivity is sometimes lower than that of catalysts with standard symmetrical NHC ligands. nih.gov Iron(II) complexes with thiophene-functionalized bis(NHC) ligands have also been synthesized and characterized, showing the versatility of these ligand systems. nih.gov
Table 2: Performance of Naphthyl- and Thiophene-Derived NHC Catalysts in Select Reactions
| Catalyst/Ligand Type | Metal Center | Reaction Type | Key Finding |
|---|---|---|---|
| Naphthyl-substituted NHC | Ruthenium | Olefin Metathesis | High activity for tetrasubstituted olefins. nih.gov |
| SIPrNap | Iron | Cross-Coupling | Efficient for coupling aryl chlorides. researchgate.net |
| Naphthyl-substituted NHC | Ruthenium | Transfer Hydrogenation | Active for the reduction of ketones. tubitak.gov.tr |
| Thiophene-functionalized NHC | Palladium | Suzuki-Miyaura Coupling | Active catalyst for C-C bond formation. mdpi.comcarbene.de |
| Thiophene-based unsymmetrical NHC | Ruthenium | Ring-Closing Metathesis | Selective catalyst, effective in green solvents. nih.gov |
Role of Naphthyl-Thiophene Ligands in Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for C-C bond formation. researchgate.net Ligands based on naphthyl-thiophene scaffolds are particularly valuable in this area for the synthesis of conjugated polymers and complex aromatic systems. researchgate.netfrontiersin.org
The palladium-catalyzed coupling of naphthyl triflates with organostannanes (Stille coupling) is a well-established method for creating substituted naphthalenes. researchgate.net Similarly, thiophene-based monomers are frequently used in Suzuki-Miyaura polycondensation to create thiophene-containing conjugated polymers. frontiersin.orgnih.gov The direct coupling of a naphthyl unit to a thiophene unit can be achieved using these methods. For instance, a series of 2-naphthylbithiophene derivatives have been synthesized using Negishi or Suzuki cross-coupling as the key step.
Phosphine (B1218219) ligands incorporating both thiophene and other aryl groups (like phenyl) have been developed to enhance catalyst performance. nih.gov A bulky phosphine ligand featuring thienyl groups on the phosphorus core was shown to be highly effective in the Suzuki-Miyaura polymerization of thiophene-containing monomers. frontiersin.orgnih.gov The electron-rich thienyl groups increase the electron density of the phosphine ligand, which benefits the activity and lifetime of the palladium catalyst, leading to the synthesis of high molecular weight polymers in very short reaction times. nih.gov
Table 3: Suzuki-Miyaura Cross-Coupling Using a Thiophene-Phosphine Ligand System
| Aryl Halide | Coupling Partner | Catalyst System | Yield (%) | Time (min) |
|---|---|---|---|---|
| Bromobenzene | Thiophene-2-boronic acid pinacol (B44631) ester | Pd₂(dba)₃ / L1 | 99 | 30 |
| 4-Bromoanisole | Thiophene-2-boronic acid pinacol ester | Pd₂(dba)₃ / L1 | 98 | 30 |
| 2-Bromothiophene | Thiophene-2-boronic acid pinacol ester | Pd₂(dba)₃ / L1 | 99 | 30 |
| 2,5-Dibromothiophene | 2,5-Thiophenebis(boronic acid pinacol ester) | Pd₂(dba)₃ / L1 | 93 | 15 |
L1 is a specialized phosphine ligand with thienyl groups. Data sourced from a study on thiophene-containing polymer synthesis. frontiersin.org
Other Catalytic Transformations Mediated by Naphthyl-Thiophene Complexes
Beyond cross-coupling, ligands and complexes derived from naphthyl and thiophene units are instrumental in other important catalytic transformations, including polymerizations and asymmetric synthesis.
Polymerization Catalysis: In the field of polymer chemistry, nickel catalysts are widely used for the polymerization of thiophenes. Catalyst-transfer polymerization (CTP) is a chain-growth method that allows for the synthesis of well-defined conjugated polymers. nih.gov A notable example is the use of a Ni(II) diimine catalyst, specifically [N,N′-dimesityl-2,3-(1,8-naphthyl)-1,4-diazabutadiene]dibromonickel, for the controlled polymerization of 3-hexylthiophene. rsc.org This catalyst, featuring a rigid naphthyl backbone, shows strong association with both electron-rich (thiophene) and electron-deficient monomers, preventing side reactions and allowing for the synthesis of block copolymers with narrow dispersities. rsc.org Mechanistic studies on the polymerization of naphthalene diimide monomers linked to thiophene units have provided insight into the chain-growth mechanism, highlighting the role of Ni(0) intermediates. acs.org
Asymmetric Catalysis: The development of chiral catalysts for enantioselective reactions is a major goal of modern chemistry. The rigid and extensive aromatic systems of naphthyl and thiophene groups make them excellent components for chiral ligand design. Recently, a significant breakthrough was the asymmetric synthesis of axially chiral naphthyl-benzothiophene derivatives. rsc.orgrsc.org This was achieved through an intramolecular reaction catalyzed by a chiral Brønsted base. The process involves the formation of a highly reactive vinylidene ortho-quinone methide (VQM) intermediate, which then reacts with an intramolecular thiophene moiety. This strategy yielded axially chiral naphthyl-benzothiophene structures in high yields (up to 99%) and with excellent enantioselectivities (up to 97% ee). rsc.orgrsc.org This work demonstrates a powerful method for activating inert thiophene structures to construct complex, enantioenriched molecules. rsc.orgrsc.org
Molecular Engineering and Structure Performance Correlations in 2 2 Naphthyl Thiophene Systems
Rational Design Principles for Tailored Optoelectronic Properties
The rational design of 2-(2-Naphthyl)thiophene systems for specific optoelectronic applications hinges on the precise control of their frontier molecular orbital (FMO) energy levels, encompassing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as their photophysical properties. A key strategy involves the creation of donor-acceptor (D-A) architectures, where the this compound moiety can act as a donor or be integrated into a larger conjugated system. acs.orgwiley.com
The introduction of electron-donating or electron-withdrawing groups at specific positions on the naphthalene (B1677914) or thiophene (B33073) rings allows for the fine-tuning of the molecule's electronic properties. researchgate.netnih.gov For instance, attaching electron-withdrawing groups can lower both HOMO and LUMO energy levels, which is a common approach for developing n-type and ambipolar organic semiconductors. researchgate.netnih.gov Conversely, the incorporation of electron-donating groups tends to increase the HOMO energy level. researchgate.net
Another design principle is the extension of the π-conjugated system. By increasing the number of thiophene units or incorporating other aromatic moieties, the absorption and emission spectra can be shifted to longer wavelengths (red-shifted), and the charge carrier mobility can be enhanced. wiley.comrsc.org The planarity of the molecular backbone is also a crucial factor; a more planar structure generally leads to better intermolecular π-π stacking and, consequently, more efficient charge transport. acs.orgresearchgate.net
The following table summarizes key design strategies and their impact on the optoelectronic properties of thiophene-based materials.
| Design Strategy | Targeted Property | Effect |
| Introduction of Electron-Withdrawing Groups | Lower HOMO/LUMO levels, n-type behavior | Narrows the energy gap, enhances electron affinity. researchgate.netnih.gov |
| Introduction of Electron-Donating Groups | Higher HOMO level, p-type behavior | Increases electron density on the conjugated backbone. researchgate.net |
| Extension of π-Conjugation | Red-shifted absorption/emission, higher mobility | Decreases the HOMO-LUMO gap, enhances charge delocalization. wiley.comrsc.org |
| Enhancement of Molecular Planarity | Improved charge transport | Facilitates closer intermolecular packing and π-π stacking. acs.orgresearchgate.net |
| Functionalization with Solubilizing Chains | Improved solution processability | Can influence solid-state packing and morphology. |
Steric and Electronic Effects of Substitution on Molecular and Material Performance
The introduction of substituents onto the this compound backbone has profound steric and electronic effects that dictate the final material performance. Electronically, substituents directly modulate the FMO energy levels. Electron-withdrawing groups like cyano (-CN) or perfluoroalkyl groups lower the LUMO level, making the material more suitable for n-type conduction. researchgate.netnih.gov In contrast, electron-donating groups like methoxy (B1213986) (-OCH3) or alkyl chains raise the HOMO level, favoring p-type transport. researchgate.net
Steric hindrance introduced by bulky substituents can disrupt the planarity of the molecule, leading to a twisted conformation. This twisting can reduce the effective π-conjugation and hinder close intermolecular packing, which is often detrimental to charge transport. researchgate.net However, in some cases, steric effects can be strategically employed to control the solid-state packing and prevent excessive aggregation, which might otherwise quench fluorescence in light-emitting applications.
The interplay between steric and electronic effects is complex. For example, a bulky electron-donating group might raise the HOMO level but simultaneously disrupt packing, leading to a trade-off between favorable electronic properties and unfavorable morphology. The position of the substituent is also critical; substitution at different points on the naphthyl or thiophene rings can lead to vastly different outcomes in terms of molecular geometry and electronic structure.
A study on thieno[3,2-b]thiophene (B52689) derivatives end-capped with substituted phenyl rings demonstrated that while an unsubstituted derivative showed the most red-shifted absorption due to better planarity and stronger intermolecular interactions, derivatives with dodecyl and trifluoromethyl substituents exhibited blue-shifted absorption maxima, indicating the influence of steric hindrance on the effective conjugation. mdpi.com
The following table provides examples of substituent effects on the properties of thiophene-based systems.
| Substituent | Electronic Effect | Steric Effect | Impact on Performance |
| Cyano (-CN) | Strongly electron-withdrawing | Small | Lowers LUMO, promotes n-type transport. nih.gov |
| Trifluoromethyl (-CF3) | Electron-withdrawing | Moderate | Lowers HOMO-LUMO gap. researchgate.net |
| Methoxy (-OCH3) | Electron-donating | Moderate | Raises HOMO, can improve solubility. researchgate.net |
| Alkyl Chains (e.g., Hexyl) | Weakly electron-donating | Bulky | Improves solubility, can disrupt packing. rsc.org |
Influence of π-Conjugation Extent on Electronic and Optical Behavior
Extending the π-conjugation of the this compound system, typically by increasing the number of thiophene units to form oligomers or polymers, is a powerful tool for tuning its electronic and optical properties. As the conjugation length increases, the energy difference between the HOMO and LUMO levels generally decreases. wiley.comnih.gov This reduction in the bandgap leads to a bathochromic (red) shift in both the absorption and emission spectra, allowing for the absorption of lower-energy photons. rsc.orgwiley.com
Studies on naphthalene-capped oligothiophenes have shown that with each additional thiophene unit, the absorption maximum shifts to a longer wavelength. rsc.orgresearchgate.net This trend is a direct consequence of the increased delocalization of the π-electrons over a larger molecular framework. Furthermore, the fluorescence quantum yield can be affected by the conjugation length, with studies showing an increase in fluorescence with the addition of thiophene units due to a decrease in non-radiative decay pathways. rsc.org
However, the benefits of extending π-conjugation are not limitless. In very long conjugated systems, the properties may saturate, and issues like decreased solubility and processability can arise. Moreover, in donor-acceptor copolymers, increasing the length of the donor segment (e.g., oligothiophene) can sometimes weaken the electronic coupling between the acceptor units, which can be detrimental to electron transport. wiley.com Therefore, an optimal conjugation length often exists for a specific application, balancing favorable electronic properties with other practical considerations.
The table below illustrates the effect of increasing the number of thiophene units (n) on the optical properties of naphthalene-end-capped oligothiophenes.
| Compound | Number of Thiophene Units (n) | Absorption Max (nm) | Emission Max (nm) |
| Naphthyl-Thiophene | 1 | ~350-370 | ~400-420 |
| Naphthyl-Bithiophene | 2 | ~390-410 | ~450-470 |
| Naphthyl-Terthiophene | 3 | ~420-440 | ~490-510 |
Note: The values are approximate and can vary based on solvent and specific molecular structure. rsc.orgresearchgate.net
Intermolecular Interactions and Supramolecular Assembly in Solid-State Performance
In the solid state, the performance of this compound-based materials is not solely determined by the properties of individual molecules but is heavily influenced by how these molecules arrange themselves into larger structures. Intermolecular interactions, such as π-π stacking and hydrogen bonding, govern the supramolecular assembly and crystal packing, which in turn dictate the efficiency of charge transport and other solid-state properties. nih.gov
A herringbone packing motif is common for many planar aromatic molecules, where adjacent molecules are arranged in a tilted, edge-to-face fashion. acs.org This arrangement can provide good orbital overlap for charge transport. In some cases, a co-facial π-stacking arrangement is observed, which can also lead to high charge carrier mobility. The distance between the π-stacked molecules is a critical parameter, with shorter distances generally facilitating better charge hopping. researchgate.net
The nature of these intermolecular interactions can also affect the material's photophysical properties. Strong π-π interactions in aggregates can sometimes lead to the formation of excimers or exciplexes, which emit light at longer wavelengths compared to the isolated molecules. In some instances, strong intermolecular coupling can lead to fluorescence quenching, which is undesirable for light-emitting applications but may be beneficial for photovoltaics where charge separation is the goal.
Substrate-Induced Effects on Thin Film Growth and Molecular Orientation
The interface between the organic semiconductor and the substrate plays a critical role in the growth of thin films and the orientation of the molecules within those films. The choice of substrate and its surface properties can induce specific molecular arrangements that persist throughout the film, significantly impacting device performance.
For instance, studies on 5,5′-bis(naphth-2-yl)-2,2′-bithiophene (NaT2), a close analog of this compound, have shown that the molecular orientation is highly sensitive to the substrate. On a pristine Si/SiO2 surface, the NaT2 molecules tend to adopt a "standing-up" or edge-on orientation. uni-tuebingen.de In contrast, on a graphene surface, the molecules prefer a "lying-down" or face-on orientation. uni-tuebingen.de This is attributed to the different molecule-substrate interactions, with the π-π interactions between the NaT2 molecules and the graphene surface favoring the face-on arrangement.
The initial stages of film growth are particularly important. It has been observed that the growth can transition from a two-dimensional layer-by-layer mode to a three-dimensional island growth mode after the formation of an initial wetting layer of a few molecules thick. uni-tuebingen.de The quality of the substrate surface, including the presence of residues or defects, can also influence the resulting crystalline structure and grain morphology of the thin film. uni-tuebingen.de
Controlling the molecular orientation is crucial for optimizing device performance. For organic field-effect transistors (OFETs), an edge-on orientation is generally preferred as it facilitates in-plane charge transport between the source and drain electrodes. For organic photovoltaics (OPVs), a face-on orientation can be advantageous for charge transport perpendicular to the substrate.
The following table summarizes the observed orientation of NaT2 on different substrates.
| Substrate | Predominant Molecular Orientation | Implication for Charge Transport |
| Si/SiO2 | Edge-on (standing up) | Favorable for in-plane transport (OFETs). uni-tuebingen.de |
| Graphene | Face-on (lying down) | Favorable for out-of-plane transport (OPVs). uni-tuebingen.de |
| Muscovite Mica | Formation of aligned nanofibers | Anisotropic transport properties. |
Exploring Structure-Transport Correlations in Naphthalenediimide-Thiophene Copolymers
Naphthalenediimide (NDI)-thiophene copolymers are a prominent class of materials where the principles of molecular engineering are applied to achieve high-performance, often ambipolar, charge transport. In these donor-acceptor copolymers, the electron-deficient NDI unit serves as the acceptor, while the thiophene-based unit acts as the donor. The this compound moiety can be considered a fundamental building block for the donor segment in such systems.
A key area of investigation is the effect of the thiophene donor segment's length on charge transport. Studies on a series of NDI-thiophene copolymers with one, two, three, and four thiophene units have revealed that both electron and hole mobilities are significantly influenced by the number of thiophene units. researchgate.netacs.org An interesting "odd-even" effect has been observed for hole mobility, with polymers containing an even number of thiophene units (two or four) exhibiting higher hole mobilities. researchgate.netacs.org This has been attributed to the higher degree of planarity and linearity in the backbones of these polymers.
The introduction of side chains on the thiophene units or the NDI core is another critical factor. While necessary for solubility, bulky side chains can hinder intermolecular packing and reduce charge carrier mobility. acs.org Therefore, a balance must be struck between processability and optimal solid-state morphology.
The final charge transport properties are a result of a complex interplay of factors including the planarity of the polymer chain, the degree of crystallinity, the spacing between the acceptor units, and the packing of the solubilizing side chains. researchgate.netacs.org Research has shown that increasing the length of the donor unit can reduce energetic disorder but may also weaken the electronic overlap between acceptor units, creating a trade-off that determines the optimal structure for high mobility. wiley.com
The table below presents charge transport data for a series of NDI-thiophene copolymers, illustrating the structure-transport relationship.
| Polymer | Number of Thiophene Units | Electron Mobility (μe) (cm²/Vs) | Hole Mobility (μh) (cm²/Vs) |
| NDI-T | 1 | ~0.01 - 0.03 | Low / Not observed |
| NDI-T2 | 2 | ~0.02 - 0.06 | ~10⁻³ - 10⁻² |
| NDI-T3 | 3 | ~0.01 - 0.04 | Low / Not observed |
| NDI-T4 | 4 | ~0.03 - 0.07 | ~10⁻³ - 0.03 |
Note: These values are representative and can vary based on processing conditions, device architecture, and specific side chains. researchgate.netwiley.comacs.org
Concluding Remarks and Future Research Directions
Current Achievements and Remaining Challenges in 2-(2-Naphthyl)thiophene Research
Research into this compound and its derivatives has led to significant advancements in the understanding of structure-property relationships in organic semiconducting materials. A key achievement is the development of various synthetic routes that allow for the controlled production of this and related compounds. Notably, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have proven to be highly effective for this purpose. These methods offer good yields and tolerate a wide range of functional groups, which is crucial for fine-tuning the material's properties. acs.org The successful synthesis of related, more complex structures like dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivatives further underscores the progress in this area. acs.org
Despite these synthetic successes, several challenges remain. One of the primary hurdles is the large-scale, cost-effective synthesis of this compound. While laboratory-scale syntheses are well-established, transitioning to industrial production can be problematic due to the cost of catalysts and starting materials. uj.edu.pl Furthermore, the purification of these materials to the high levels required for electronic applications can be a complex and yield-reducing process. Another challenge lies in the limited solubility of the parent compound and its derivatives in common organic solvents, which can complicate device fabrication through solution-based methods.
From a performance perspective, while naphthyl-thiophene derivatives show promise, achieving consistently high charge carrier mobilities and efficiencies in electronic devices remains a key objective. researchgate.netnih.gov The environmental and operational stability of devices incorporating these materials also requires further improvement to meet the demands of commercial applications. acs.org
Emerging Research Avenues and Potential for Novel Applications in Organic Electronics
The unique properties of this compound are paving the way for new research directions and applications within organic electronics. One of the most promising areas is in the development of advanced organic light-emitting diodes (OLEDs). The rigid, planar structure of the naphthyl-thiophene core can lead to materials with high photoluminescence quantum yields and good thermal stability, which are critical for efficient and long-lasting OLEDs. beilstein-journals.orgmdpi.com Research is increasingly focused on designing and synthesizing derivatives of this compound with tailored electronic properties to achieve specific emission colors and improve device performance, including external quantum efficiency and power efficiency. acs.orgrsc.org
In the realm of organic field-effect transistors (OFETs), the focus is on leveraging the excellent charge transport characteristics of thiophene-based materials. The introduction of the naphthalene (B1677914) moiety can enhance intermolecular interactions, such as π-π stacking, which is beneficial for efficient charge transport. nih.gov Emerging research is exploring the synthesis of novel derivatives with specific substituents to modulate the frontier molecular orbital energy levels (HOMO and LUMO) to facilitate efficient charge injection and transport, aiming for higher charge carrier mobilities. researchgate.net
Furthermore, the application of this compound and its analogues in organic photovoltaics (OPVs) is an active area of investigation. By functioning as either an electron donor or acceptor material, these compounds can contribute to the light-harvesting and charge-generating layers of solar cells. The ability to tune the bandgap of these materials through chemical modification is a key advantage in optimizing their absorption spectra to match the solar spectrum, thereby enhancing the power conversion efficiency of OPVs. nankai.edu.cndiva-portal.orgresearchgate.net Beyond these established areas, the unique photophysical properties of naphthyl-thiophenes also suggest potential applications in more nascent technologies like organic photodetectors and sensors. researchgate.net
Interdisciplinary Perspectives and Collaborative Opportunities for Naphthylthiophene Chemistry
The advancement of naphthylthiophene chemistry is intrinsically linked to interdisciplinary collaboration. The journey from a synthesized molecule to a functional electronic device necessitates a close partnership between synthetic chemists, materials scientists, physicists, and engineers. d-nb.info
Synthetic chemists are at the forefront of designing and creating novel this compound derivatives with specific electronic and physical properties. nih.gov Their expertise is crucial for developing efficient and scalable synthesis and purification protocols.
Materials scientists and physicists then take on the role of characterizing these new materials. They investigate the thin-film morphology, electronic structure, and photophysical properties, providing crucial feedback to the synthetic chemists to guide further molecular design. This iterative process of synthesis and characterization is fundamental to optimizing material performance.
Engineers are responsible for integrating these materials into device architectures, such as OLEDs, OFETs, and OPVs. They work on optimizing the device fabrication processes, including deposition techniques and electrode engineering, to maximize performance and stability.
The future of naphthylthiophene research will increasingly rely on these synergistic collaborations. For instance, the development of new "green" and sustainable synthesis methods for these compounds is a challenge that requires the combined expertise of organic chemists and chemical engineers. nih.gov Furthermore, exploring the potential of these materials in unconventional applications, such as in bioelectronics or wearable technology, will necessitate partnerships with biologists and biomedical engineers. The establishment of collaborative research programs that bridge these different disciplines will be paramount to unlocking the full potential of this compound and its derivatives in addressing future technological challenges. pharmaguideline.comespublisher.com
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-(2-naphthyl)thiophene and ensuring reproducibility?
- Methodological Answer : The synthesis typically involves Pd-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings, to attach the naphthyl group to the thiophene ring. For reproducibility, document catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), reaction temperature (80–120°C), and solvent system (e.g., toluene/THF). End-capping agents like 2-bromothiophene can minimize unwanted side reactions. Ensure intermediates are purified via column chromatography and characterized via NMR (¹H/¹³C) and mass spectrometry. Always cite prior characterization data for non-novel intermediates .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare ¹H/¹³C shifts to literature values for naphthyl and thiophene protons (e.g., aromatic protons at δ 7.2–8.5 ppm).
- IR : Validate C-S (∼700 cm⁻¹) and C=C (∼1600 cm⁻¹) stretches.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 210.3).
Include melting points and Rf values in TLC for purity assessment. For new derivatives, provide microanalysis (C, H, N, S) within ±0.4% of theoretical values .
Q. What are the key considerations when designing a synthetic route for novel this compound derivatives?
- Methodological Answer : Prioritize regioselectivity by selecting directing groups (e.g., acetyl or nitro) on the thiophene ring. Use steric hindrance to control naphthyl substitution patterns. Optimize solvent polarity (e.g., DMF for polar intermediates, toluene for coupling reactions) and catalyst systems (e.g., PdCl₂(dppf) for sterically hindered substrates). Validate each step with in-situ monitoring (TLC or GC-MS) .
Advanced Research Questions
Q. How can conflicting data in spectroscopic analyses of this compound derivatives be resolved?
- Methodological Answer : Conduct a systematic review using databases like Beilstein CrossFire or NIST Chemistry WebBook to compare reported spectra. Assess study quality via risk-of-bias tools (e.g., low confidence if NMR data lack coupling constants or integration ratios). Replicate disputed syntheses under controlled conditions (e.g., inert atmosphere, anhydrous solvents) and use high-field NMR (≥500 MHz) to resolve overlapping peaks. Cross-validate with X-ray crystallography for ambiguous structures .
Q. What computational methods predict the electronic properties of this compound for device applications?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to model HOMO-LUMO gaps and charge transport properties. Compare computed absorption spectra (TD-DFT) with experimental UV-Vis data (e.g., λmax ∼350 nm for π→π* transitions). Use molecular dynamics simulations to assess packing efficiency in thin films for organic field-effect transistors (OFETs) .
Q. How to optimize reaction conditions for introducing substituents to this compound?
- Methodological Answer : Screen catalysts (e.g., Pd vs. Cu), ligands (bidentate vs. monodentate), and bases (K2CO3 vs. Cs2CO3) using design-of-experiments (DoE) approaches. For electrophilic substitution (e.g., nitration), optimize mixed acid ratios (HNO3/H2SO4) and reaction time to minimize di-substitution. Monitor regioselectivity via NOESY NMR .
Q. How to assess the environmental impact and toxicity of this compound?
- Methodological Answer : Follow OECD guidelines for ecotoxicity testing:
- Aquatic Toxicity : Perform Daphnia magna 48-hour LC50 assays.
- Biodegradation : Use OECD 301F manometric respirometry to measure BOD28.
- Human Health : Screen for mutagenicity via Ames test (TA98 strain ± S9 metabolic activation). Reference structurally similar compounds (e.g., naphthalene derivatives) from toxicological profiles .
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound-based polymers?
- Methodological Answer : Standardize monomer purity (>99% via HPLC) and catalyst activation (e.g., degas Pd precursors under N2). Control polymerization kinetics by maintaining exact stoichiometric ratios (e.g., 1:1 donor-acceptor comonomers) and reaction temperature (±2°C). Use GPC with triple detection (RI, UV, light scattering) to monitor molecular weight (Đ ≤ 1.5). For device integration, optimize annealing conditions (time/temperature) to enhance crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
